molecular formula C13H11N3S B3108427 1-Phenyl-4-(3-thienyl)-1H-pyrazol-5-amine CAS No. 165404-13-7

1-Phenyl-4-(3-thienyl)-1H-pyrazol-5-amine

Cat. No. B3108427
CAS RN: 165404-13-7
M. Wt: 241.31 g/mol
InChI Key: NBFSYVBZRMRZHB-UHFFFAOYSA-N
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Description

“1-Phenyl-4-(3-thienyl)-1H-pyrazol-5-amine” is a complex organic compound. It belongs to the class of arylcyclohexylamines, which are a chemical class of pharmaceutical, designer, and experimental drugs . The general structure of arylcyclohexylamines is composed of a cyclohexylamine unit with an aryl moiety attachment .


Synthesis Analysis

The synthesis of “this compound” and similar compounds has been a topic of interest in recent years. For instance, the photocyclization-oxidation reaction of 1-phenyl-4-(2’-thienyl)-1,3-butadiene gave 4-phenyl-benzo[b]thiophene . Similarly, irradiation of 1-phenyl-4-(3’-thienyl)-1,3-butadiene gave 7-phenylbenzo-[b]thiophene . This indicates that photocyclization occurs exclusively to the thiophene ring .


Chemical Reactions Analysis

The chemical reactions involving “this compound” are likely to be complex due to the presence of multiple functional groups. One example of a reaction involving a similar compound is the photocyclization-oxidation reaction of 1-phenyl-4-(2’-thienyl)-1,3-butadiene, which gave 4-phenyl-benzo[b]thiophene .

Future Directions

The future directions for research on “1-Phenyl-4-(3-thienyl)-1H-pyrazol-5-amine” and similar compounds could involve further exploration of their synthesis, chemical reactions, and potential biological activities. For instance, the photocyclization reactions of aryl polyenes, such as 1-phenyl-4-(3-thienyl)-1,3-butadiene, could be further investigated . Additionally, the potential biological activities of these compounds, given their relation to the class of arylcyclohexylamines, could be a promising area for future research .

properties

IUPAC Name

2-phenyl-4-thiophen-3-ylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3S/c14-13-12(10-6-7-17-9-10)8-15-16(13)11-4-2-1-3-5-11/h1-9H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBFSYVBZRMRZHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(C=N2)C3=CSC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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